Glycohyodeoxycholsäure
Übersicht
Beschreibung
- Glycohyodesoxycholsäure (GHDCA) ist ein beim Menschen vorkommender Metabolit. Es handelt sich um ein Glycin-Derivat der sekundären Gallensäure Hyodesoxycholsäure (HDCA).
- Gallensäuren spielen eine wesentliche Rolle bei der Fettverdauung, -aufnahme und -homöostase von Cholesterin. GHDCA ist einer der primären Metaboliten von HDCA in den Leberzellen.
- Seine chemische Formel lautet C26H43NO5, und sein Molekulargewicht beträgt 449,62 g/mol .
Wissenschaftliche Forschungsanwendungen
Medizin: GHDCA wurde auf sein Potenzial zur Vorbeugung von Gallensteinen untersucht.
Biologie: Forscher untersuchen die Rolle von GHDCA im Gallensäurenstoffwechsel und seine Auswirkungen auf die Lebergesundheit.
Chemie: Das Verständnis seiner Reaktivität und Wechselwirkungen dient der Medikamentenentwicklung und therapeutischen Strategien.
Industrie: GHDCA kann in der Pharmaindustrie Anwendung finden oder als Referenzverbindung verwendet werden.
Wirkmechanismus
- Die Wirkungen von GHDCA hängen mit der Gallensäuren-Homöostase, dem Cholesterinstoffwechsel und der Leberfunktion zusammen.
- Es interagiert mit Kernrezeptoren (z. B. FXR, TGR5) und reguliert die Genexpression.
- GHDCA moduliert die Lipidsorption, Entzündungen und Stoffwechselwege.
Wirkmechanismus
Target of Action
Glycohyodeoxycholic acid is a major metabolite of the secondary bile acid hyodeoxycholic acid . It primarily targets the Farnesoid X receptor (FXR) and Cholesterol 7α-hydroxylase (CYP7A1) . FXR is a nuclear receptor that regulates the synthesis and transport of bile acids, while CYP7A1 is a crucial enzyme in the conversion of cholesterol into bile acids .
Mode of Action
Glycohyodeoxycholic acid interacts with its targets by inhibiting FXR, which in turn induces the expression of CYP7A1 . This results in the acceleration of the conversion of cholesterol into bile acids, which are then excreted in feces .
Biochemical Pathways
The primary biochemical pathway affected by glycohyodeoxycholic acid is the bile acid synthesis pathway . By inhibiting FXR and inducing CYP7A1, glycohyodeoxycholic acid promotes the conversion of cholesterol into bile acids . This process is part of the body’s natural mechanism for regulating cholesterol levels.
Pharmacokinetics
As a bile acid, it is known to facilitate the absorption, transport, and excretion of sterols and fats in the liver and intestine .
Result of Action
The primary result of glycohyodeoxycholic acid’s action is the reduction of cholesterol levels. By promoting the conversion of cholesterol into bile acids, it helps regulate cholesterol metabolism and potentially prevent conditions such as hyperlipidemia .
Action Environment
The action of glycohyodeoxycholic acid can be influenced by various environmental factors. For instance, the presence of certain gut microbiota can affect the metabolism of hyodeoxycholic acid, the parent compound of glycohyodeoxycholic acid . Additionally, diet and lifestyle factors that impact cholesterol levels and gut microbiota composition may also influence the efficacy and stability of glycohyodeoxycholic acid’s action .
Biochemische Analyse
Biochemical Properties
Glycohyodeoxycholic Acid plays a significant role in biochemical reactions. In liver hepatocytes, hyodeoxycholic acid and other secondary bile acids (BAs), undergo a process of conjugation with amino acids glycine or taurine, catalyzed by specific enzymes . This process is crucial for the metabolism and excretion of bile acids.
Cellular Effects
It is known that bile acids, including Glycohyodeoxycholic Acid, can influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Dosage Effects in Animal Models
The effects of Glycohyodeoxycholic Acid vary with different dosages in animal models. Studies have shown that it has preventative effects on gallstone formation
Metabolic Pathways
Glycohyodeoxycholic Acid is involved in the metabolic pathways of bile acids. These pathways involve various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Vorbereitungsmethoden
- GHDCA wird durch Konjugation mit Aminosäuren (Glycin oder Taurin) in der Leber synthetisiert. Enzyme katalysieren diesen Prozess und wandeln HDCA in GHDCA um.
- Industrielle Produktionsverfahren beinhalten die Isolierung von GHDCA aus biologischen Quellen oder chemische Synthese.
Analyse Chemischer Reaktionen
- GHDCA unterliegt verschiedenen Reaktionen, einschließlich Oxidation, Reduktion und Substitution.
- Häufige Reagenzien und Bedingungen:
- Oxidation: GHDCA kann mit starken Oxidationsmitteln oxidiert werden.
- Reduktion: Die Reduktion von GHDCA kann zu Dihydroxy-Gallensäuren führen.
- Substitution: GHDCA kann nukleophile Substitutionsreaktionen eingehen.
- Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den beteiligten funktionellen Gruppen ab.
Vergleich Mit ähnlichen Verbindungen
- GHDCA ist aufgrund seiner Glycin-Konjugation und seines spezifischen Stoffwechselwegs einzigartig.
- Zu ähnlichen Verbindungen gehören andere Gallensäuren wie Cholsäure, Desoxycholsäure und Chenodesoxycholsäure.
Biologische Aktivität
Glycohyodeoxycholic acid (GHDCA) is a bile acid derivative that has garnered attention for its potential biological activities and therapeutic applications. As a conjugate of hyodeoxycholic acid (HDCA), GHDCA plays a significant role in various metabolic processes, particularly in relation to liver function, lipid metabolism, and gut microbiota interactions. This article explores the biological activity of GHDCA, supported by recent research findings, case studies, and data tables.
Chemical Structure and Properties
Glycohyodeoxycholic acid can be chemically represented as follows:
- Chemical Formula : C26H43NO5
- Molecular Weight : 453.63 g/mol
- CAS Registry Number : 700264
Table 1: Chemical Composition of GHDCA
Element | Percentage (%) |
---|---|
Carbon | 69.45 |
Hydrogen | 9.64 |
Nitrogen | 3.12 |
Oxygen | 17.79 |
Metabolic Regulation
GHDCA is known to act as an agonist for the G-protein coupled receptor TGR5 (GPCR19). This receptor is involved in several metabolic pathways, including cholesterol and glucose metabolism, energy homeostasis, and bile acid metabolism . Activation of TGR5 by GHDCA has been linked to:
- Reduction of LDL and VLDL Levels : In studies involving LDL receptor knockout mice fed a Western diet, GHDCA administration resulted in decreased levels of low-density lipoprotein (LDL) and very low-density lipoprotein (VLDL), alongside reductions in fasting glucose concentrations and atherosclerotic lesions .
- Anti-inflammatory Effects : Bile acids, including GHDCA, have been shown to inhibit the nuclear translocation of NF-κB, thereby suppressing inflammatory responses in hepatic tissues .
Impact on Liver Health
Research indicates that GHDCA may have protective effects against liver diseases, particularly non-alcoholic fatty liver disease (NAFLD). A study demonstrated that HDCA can reduce fat accumulation and inflammation in the liver by reshaping gut microbiota populations . Specifically:
- Case Study : In a cohort study involving 178 patients with NAFLD, lower levels of HDCA were observed compared to healthy individuals. This suggests a potential therapeutic role for HDCA and its derivatives like GHDCA in managing liver conditions .
Gallstone Prevention
GHDCA has also been studied for its role in preventing cholesterol crystallization in the gallbladder. In prairie dogs fed a lithogenic diet, administration of GHDCA significantly reduced the formation of cholesterol crystals and decreased the activity of cholesterol 7α-hydroxylase, an enzyme crucial for bile acid synthesis .
Table 2: Summary of Key Research Findings on GHDCA
Eigenschaften
IUPAC Name |
2-[[(4R)-4-[(3R,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43NO5/c1-15(4-7-23(30)27-14-24(31)32)18-5-6-19-17-13-22(29)21-12-16(28)8-10-26(21,3)20(17)9-11-25(18,19)2/h15-22,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32)/t15-,16-,17+,18-,19+,20+,21+,22+,25-,26-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPOIYSFQOFYOFZ-BRDORRHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)NCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13042-33-6 | |
Record name | Glycohyodeoxycholic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013042336 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What role does Glycohyodeoxycholic acid (GHDCA) play in the context of radiogenic skin injury?
A1: Research suggests that ionizing radiation can significantly alter bile acid metabolism, including GHDCA. Specifically, GHDCA levels were found to be significantly elevated in irradiated skin tissue. [] This suggests a potential role for GHDCA in the body's response to radiation damage. Interestingly, deoxycholic acid (DCA), another bile acid, showed promise in promoting wound healing and mitigating epidermal hyperplasia in a rat model of radiogenic skin damage. [] Further research is needed to fully understand the implications of altered GHDCA levels and explore the therapeutic potential of bile acids in treating radiogenic skin injury.
Q2: Can we use GHDCA as a potential biomarker for cognitive decline?
A2: A recent study explored the potential of various biomarkers, including GHDCA, for predicting cognitive decline. Interestingly, GHDCA, along with four other serum gut metabolites, showed some ability to differentiate between cognitively unimpaired individuals and those with dementia. [] While the model utilizing these metabolites achieved an AUC of 0.717 (95% CI: 0.657–0.777) for predicting dementia prevalence from cognitively unimpaired participants, it's essential to note that this was not as robust as the models using CSF proteins or lipids. [] Further investigation is required to determine the clinical utility of GHDCA as a potential biomarker for cognitive decline.
Q3: How can we effectively isolate and purify GHDCA from natural sources for research purposes?
A3: High-speed counter-current chromatography (HSCCC), coupled with evaporative light scattering detection (ELSD), has proven to be an effective method for isolating and purifying GHDCA from natural sources like Pulvis Fellis Suis (Pig gallbladder bile). [] This technique allowed researchers to obtain GHDCA with a high degree of purity (96.72%) in a single-step separation, demonstrating its efficiency for obtaining research-grade GHDCA. [] This purified GHDCA can then be used for further studies investigating its properties and potential applications.
Q4: What analytical techniques are commonly employed to identify and quantify GHDCA in complex mixtures?
A4: Several analytical techniques are commonly used to identify and quantify GHDCA. High-performance liquid chromatography (HPLC) coupled with ELSD is a robust method for quantitative analysis, offering good linearity and recovery rates for GHDCA. [] For qualitative analysis, UHPLC-LTQ-Orbitrap-MS provides a fast and efficient method for identifying GHDCA in complex mixtures like Suis Fellis Pulvis. [] This technique leverages accurate mass measurements, fragmentation patterns, and chromatographic retention times to accurately characterize GHDCA. [] Additionally, techniques like ESI-MS, 1H NMR, and 13C NMR are also valuable for structural confirmation. [] These diverse analytical tools provide a comprehensive approach to studying GHDCA in various biological and chemical contexts.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.